molecular formula C23H19NO B14523974 Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 62367-66-2

Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-

Cat. No.: B14523974
CAS No.: 62367-66-2
M. Wt: 325.4 g/mol
InChI Key: FMEUXQUTQPJXDT-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a benzyl and phenyl group attached to an indole core, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method uses hydrazines and ketones under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst like hydrochloric acid or acetic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)methanone
  • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)propanone
  • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)butanone

Uniqueness

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

62367-66-2

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

1-(1-benzyl-2-phenylindol-3-yl)ethanone

InChI

InChI=1S/C23H19NO/c1-17(25)22-20-14-8-9-15-21(20)24(16-18-10-4-2-5-11-18)23(22)19-12-6-3-7-13-19/h2-15H,16H2,1H3

InChI Key

FMEUXQUTQPJXDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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